

Introduction to intermediates in antibody-drug conjugate payloads

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Compound of Interest

Compound Name: *Monomethyl auristatin E*
intermediate-14

Cat. No.: *B15136456*

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Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs, referred to as payloads.[1][2][3][4] An ADC is a tripartite molecule comprising a mAb that selectively binds to antigens on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects them.[1][5][6][7] This design allows for the direct delivery of the cytotoxic agent to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity to healthy tissues.[1][8]

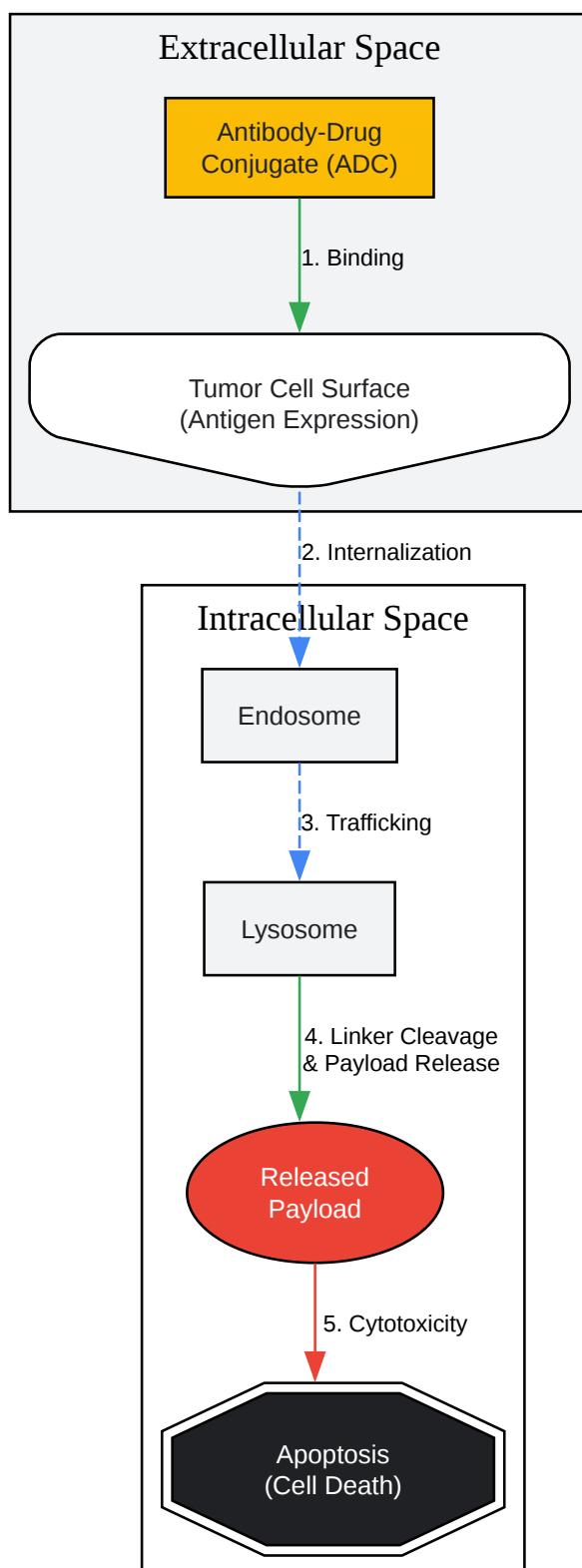
The payload is the component responsible for inducing cell death once the ADC is internalized into the target cell.[9] The synthesis of these complex cytotoxic agents is often a significant bottleneck in ADC development, involving lengthy, multi-step processes.[10][11] To address this challenge, the use of advanced payload intermediates, or "core" compounds, has become a pivotal strategy. These intermediates are foundational chemical structures of the final payloads, which dramatically simplify the synthesis process. By starting with a pre-made core, researchers can shorten the synthetic route from 15-20 steps down to just three or four, significantly accelerating development timelines, reducing costs, and facilitating a more efficient path to clinical trials.[10]

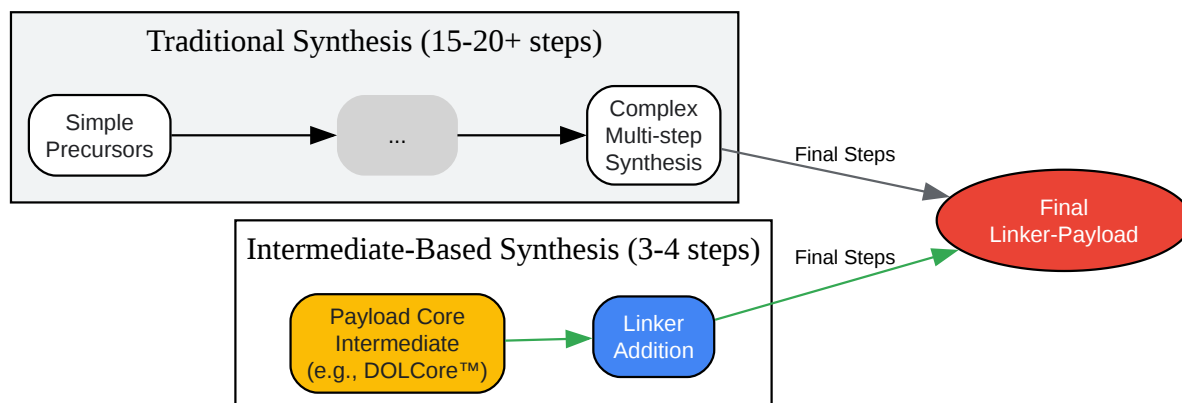
This guide provides a technical overview of the primary classes of ADC payloads, the role of their core intermediates, and the experimental protocols essential for their development and

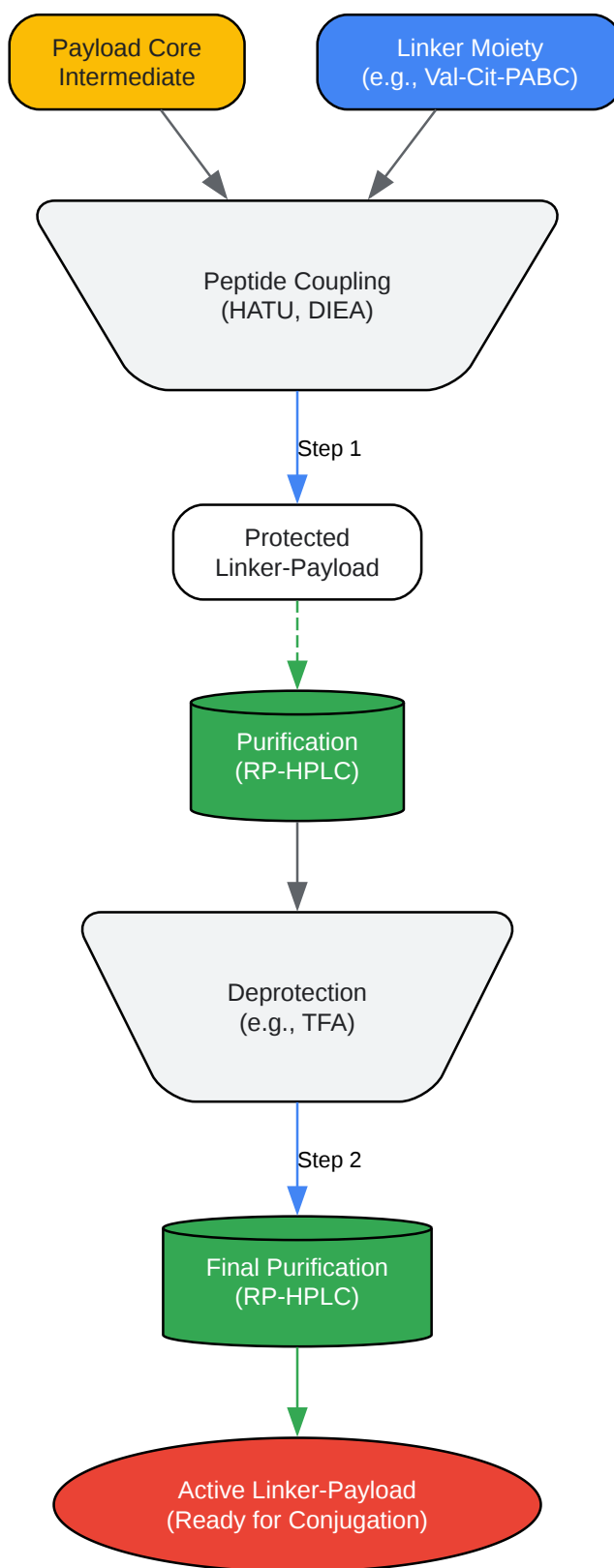
characterization.

The General Mechanism of Action

The therapeutic action of an ADC follows a precise sequence. After administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.^[1] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.^{[1][9]} The complex is then trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the active payload.^{[1][7][9][12]} The liberated payload then exerts its cytotoxic effect by interfering with critical cellular processes, such as disrupting microtubule assembly or causing DNA damage, ultimately leading to apoptosis.^{[1][7]}







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